3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol
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Overview
Description
3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol is an organic compound with the molecular formula C10H12O3. It is a derivative of benzene, characterized by the presence of methoxy and diol functional groups, along with a prop-1-en-1-yl substituent. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of diol groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms from the diol groups, neutralizing free radicals. Additionally, its aromatic structure allows it to interact with enzymes and receptors, modulating biological pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
trans-Propenylbenzene: Similar structure but lacks the methoxy and diol groups.
Benzene, 1,2,3-trimethoxy-5-(1-propenyl)-: Contains additional methoxy groups.
Anethole: Contains a methoxy group and a propenyl group but differs in the position of substituents.
Uniqueness
3-Methoxy-5-(prop-1-en-1-yl)benzene-1,2-diol is unique due to the combination of methoxy and diol functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
58787-91-0 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-methoxy-5-prop-1-enylbenzene-1,2-diol |
InChI |
InChI=1S/C10H12O3/c1-3-4-7-5-8(11)10(12)9(6-7)13-2/h3-6,11-12H,1-2H3 |
InChI Key |
PFDPUHAVILVFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)O)O |
Origin of Product |
United States |
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